
Zimeldine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de zimeldine est un composé qui a été l'un des premiers inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) à être commercialisé. C'est une pyridylallylamine, structurellement différente des autres antidépresseurs. Le chlorhydrate de zimeldine a été développé à la fin des années 1970 et au début des années 1980 par Arvid Carlsson, qui travaillait pour la société suédoise Astra AB. Il a été vendu pour la première fois en 1982 mais a été retiré du marché en raison de cas rares de syndrome de Guillain-Barré .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de zimeldine implique plusieurs étapes :
Formation de 1-(4’-bromophényl)-3-(N,N-diméthylamino)-1-(3’'-pyridyl)-propanol : Ceci est réalisé en faisant réagir la 3-bromopyridine avec du n-butyl lithium dans de l'éther anhydre à -40°C, suivi de l'ajout de ω-diméthylamino-4’-bromopropiophénone.
Conversion en chlorhydrate de zimeldine : Le produit intermédiaire est dissous dans l'acide sulfurique et chauffé, suivi d'une neutralisation et d'une extraction à l'éther.
Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de zimeldine impliqueraient généralement une mise à l'échelle du processus de synthèse en laboratoire, assurant la pureté et la cohérence grâce à des mesures rigoureuses de contrôle qualité.
Types de réactions :
Oxydation : Le chlorhydrate de zimeldine peut subir des réactions d'oxydation, bien que les détails spécifiques soient moins documentés.
Réduction : Les réactions de réduction ne sont généralement pas associées à ce composé.
Substitution : Le composé peut subir des réactions de substitution, impliquant notamment l'atome de brome dans sa structure.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome pourraient être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être facilitées en utilisant des réactifs comme l'hydroxyde de sodium ou d'autres bases fortes.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution pourraient produire des dérivés avec différents groupes fonctionnels remplaçant l'atome de brome.
4. Applications de la recherche scientifique
Le chlorhydrate de zimeldine a été utilisé dans diverses applications de recherche scientifique :
Chimie : En tant que composé modèle pour l'étude des inhibiteurs sélectifs de la recapture de la sérotonine.
Biologie : Enquêter sur les effets de l'inhibition de la recapture de la sérotonine sur l'activité neuronale.
Médecine : Initialement utilisé comme antidépresseur, il a également été étudié pour ses effets sur la cataplexie et d'autres affections neurologiques
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de zimeldine implique l'inhibition de la recapture de la sérotonine au niveau de la membrane neuronale. Cela améliore l'action de la sérotonine sur les autorécepteurs 5HT1A, ce qui entraîne une augmentation des niveaux de sérotonine dans la fente synaptique. Ce mécanisme est similaire à celui d'autres ISRS mais avec un profil structurel unique .
Composés similaires :
- Fluvoxamine
- Fluoxétine
- Citalopram
- Sertraline
Comparaison : Le chlorhydrate de zimeldine est unique en raison de sa structure de pyridylallylamine, qui diffère des structures plus courantes d'autres ISRS. S'il partage le mécanisme d'inhibition de la recapture de la sérotonine, son unicité structurelle a conduit à différentes propriétés pharmacocinétiques et pharmacodynamiques .
Applications De Recherche Scientifique
Zimeldine Hydrochloride has been used in various scientific research applications:
Chemistry: As a model compound for studying selective serotonin reuptake inhibitors.
Biology: Investigating the effects of serotonin reuptake inhibition on neuronal activity.
Medicine: Initially used as an antidepressant, it has also been studied for its effects on cataplexy and other neurological conditions
Mécanisme D'action
The mechanism of action of Zimeldine Hydrochloride involves the inhibition of serotonin reuptake at the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. This mechanism is similar to other SSRIs but with a unique structural profile .
Comparaison Avec Des Composés Similaires
- Fluvoxamine
- Fluoxetine
- Citalopram
- Sertraline
Comparison: Zimeldine Hydrochloride is unique due to its pyridylallylamine structure, which differs from the more common structures of other SSRIs. While it shares the mechanism of serotonin reuptake inhibition, its structural uniqueness led to different pharmacokinetic and pharmacodynamic properties .
Propriétés
IUPAC Name |
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUAVXYXJOQWAZ-GVKRCPFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045815 | |
| Record name | Zimeldine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61129-30-4 | |
| Record name | Zimeldine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061129304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zimeldine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zimelidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIMELDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T97D1P85R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Zimeldine hydrochloride as a "serotonin uptake inhibitor." Can you elaborate on its mechanism of action and how this relates to its antidepressant effects?
A1: this compound exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This means it prevents serotonin, a neurotransmitter involved in mood regulation, from being transported back into the presynaptic neuron. As a result, the concentration of serotonin in the synapse increases, leading to prolonged activation of serotonin receptors on postsynaptic neurons. This enhanced serotonergic neurotransmission is thought to contribute to the mood-elevating effects observed in patients with depression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


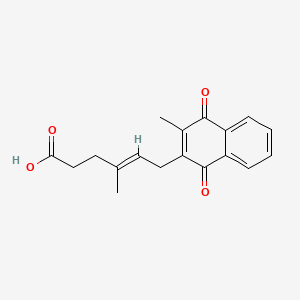
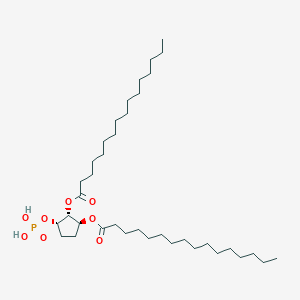
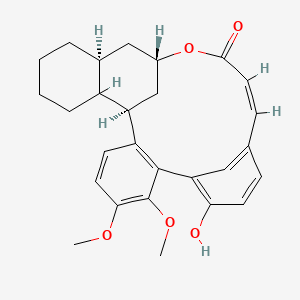

![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
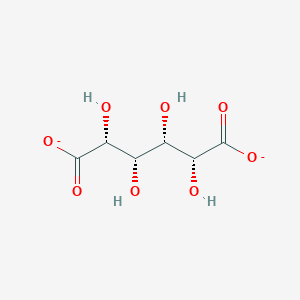
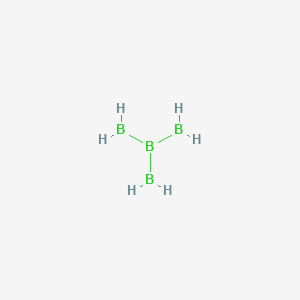
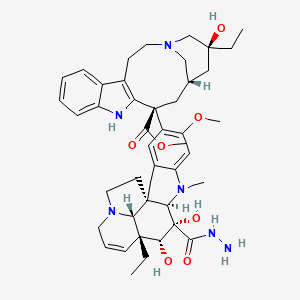





![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
